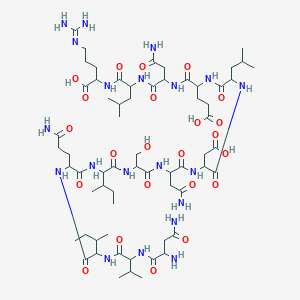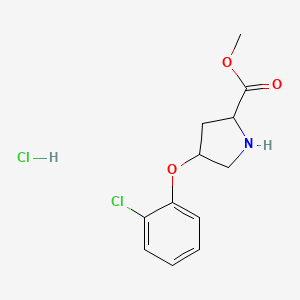
(3-Fluoropyrrolidin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-Fluoropyrrolidin-2-yl)methanol” is a chemical compound with the following IUPAC name: (6-bromo-3-fluoro-2-pyridinyl)methanol . Its empirical formula is C10H13FN2O, and its molecular weight is 196.22 g/mol . The compound contains a fluorine atom attached to a pyrrolidine ring.
Vorbereitungsmethoden
Synthetic Routes:: Several methods exist for synthesizing fluoropyrrolidinylmethanol. One approach involves the fluorination of pyridine using complex AlF3 and CuF2 at elevated temperatures (450–500 °C), resulting in a mixture of 2-fluoropyridine and 2,6-difluoropyridine . Additionally, 3-bromo-2-nitropyridine can react with Bu4N+~F~−~ in DMF at room temperature to form 2-fluoro-3-bromopyridine.
Industrial Production:: Information on large-scale industrial production methods for this specific compound is limited. research and development in this area may yield more efficient and scalable synthetic routes.
Analyse Chemischer Reaktionen
Reactivity:: Fluoropyrrolidinylmethanol, due to the presence of the strong electron-withdrawing fluorine substituent, exhibits reduced basicity and lower reactivity compared to its chlorinated and brominated analogues. It can participate in various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions::Fluorination: AlF3, CuF2 (high temperature)
Substitution: Bu4N+~F~−~ (room temperature)
Major Products:: The primary products of these reactions are 2-fluoropyridine and 2,6-difluoropyridine.
Wissenschaftliche Forschungsanwendungen
Fluoropyrrolidinylmethanol finds applications in various scientific fields:
Chemistry: As a building block for the synthesis of other fluorinated compounds.
Biology: Potential use in drug discovery due to its unique properties.
Medicine: Investigated as a potential imaging agent (e.g., F-substituted pyridines) for diagnostic purposes.
Wirkmechanismus
The exact mechanism by which fluoropyrrolidinylmethanol exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing biological processes.
Vergleich Mit ähnlichen Verbindungen
While detailed comparisons are scarce, researchers may explore similar compounds, such as other fluorinated pyridines or related heterocyclic structures, to highlight the uniqueness of fluoropyrrolidinylmethanol.
Eigenschaften
Molekularformel |
C5H10FNO |
|---|---|
Molekulargewicht |
119.14 g/mol |
IUPAC-Name |
(3-fluoropyrrolidin-2-yl)methanol |
InChI |
InChI=1S/C5H10FNO/c6-4-1-2-7-5(4)3-8/h4-5,7-8H,1-3H2 |
InChI-Schlüssel |
RFRYQAMOEBZDCZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(C1F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1-Methyl-1H-pyrrol-2-yl)methyl][2-(thiophen-2-yl)ethyl]amine](/img/structure/B12106868.png)




![benzyl N-[(1R,2S)-1-hydroxy-1-[(2S)-2-methyloxiran-2-yl]-3-phenylpropan-2-yl]carbamate](/img/structure/B12106901.png)





![2-[6-(4-Aminophenyl)sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12106956.png)

